![molecular formula C14H15N7O B1251251 6-[2-[[2-(3-cyano-3,4-dihydropyrazol-2-yl)-2-oxoethyl]amino]ethylamino]pyridine-3-carbonitrile CAS No. 761414-79-3](/img/structure/B1251251.png)
6-[2-[[2-(3-cyano-3,4-dihydropyrazol-2-yl)-2-oxoethyl]amino]ethylamino]pyridine-3-carbonitrile
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of KR-62436 involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. The industrial production methods for KR-62436 are not widely documented, but it is known that the compound is synthesized in a controlled laboratory environment to ensure high purity and yield .
Analyse Chemischer Reaktionen
KR-62436 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln durchgeführt werden, um reduzierte Formen der Verbindung zu erhalten.
Substitution: KR-62436 kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen unter geeigneten Bedingungen durch andere Gruppen ersetzt werden.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
KR-62436 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung verwendet, um die Hemmung von Dipeptidylpeptidase-IV zu untersuchen.
Biologie: Untersucht wegen seiner Rolle bei der Modulation der Aktivität von Glucagon-like-Peptid-1.
Medizin: Potenzielles Therapeutikum zur Behandlung von Diabetes aufgrund seiner antihyperglykämischen Eigenschaften.
Industrie: Einsatz bei der Entwicklung neuer Medikamente, die auf Dipeptidylpeptidase-IV abzielen.
5. Wirkmechanismus
KR-62436 entfaltet seine Wirkung durch kompetitive Hemmung von Dipeptidylpeptidase-IV, einer Serinprotease, die Glucagon-like-Peptid-1 inaktiviert . Durch die Blockierung von Dipeptidylpeptidase-IV erhöht KR-62436 die Wirkung von Glucagon-like-Peptid-1, was zu einer verstärkten Insulinsekretion und erhöhten Insulinspiegeln im Plasma führt .
Wirkmechanismus
KR-62436 exerts its effects by competitively inhibiting dipeptidyl peptidase-IV, a serine protease that inactivates glucagon-like peptide-1 . By blocking dipeptidyl peptidase-IV, KR-62436 increases the action of glucagon-like peptide-1, leading to enhanced insulin secretion and increased plasma insulin levels .
Vergleich Mit ähnlichen Verbindungen
KR-62436 ist einzigartig unter den Dipeptidylpeptidase-IV-Inhibitoren aufgrund seiner spezifischen chemischen Struktur und hohen Selektivität. Ähnliche Verbindungen sind:
Sitagliptin: Ein weiterer Dipeptidylpeptidase-IV-Inhibitor, der zur Behandlung von Diabetes eingesetzt wird.
Vildagliptin: Bekannt für seine potente Hemmung von Dipeptidylpeptidase-IV.
Saxagliptin: Ein Dipeptidylpeptidase-IV-Inhibitor mit einer anderen chemischen Struktur, aber ähnlichem Wirkmechanismus.
KR-62436 zeichnet sich durch seine spezifische Bindungsaffinität und das Potenzial für weniger Nebenwirkungen im Vergleich zu anderen Inhibitoren aus .
Biologische Aktivität
6-[2-[[2-(3-cyano-3,4-dihydropyrazol-2-yl)-2-oxoethyl]amino]ethylamino]pyridine-3-carbonitrile, commonly referred to as KR-60436, is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyridine core substituted with various functional groups. Its IUPAC name is indicative of its intricate design, which includes a cyano group and a dihydropyrazole moiety that may contribute to its biological properties.
Research indicates that KR-60436 primarily functions as an inhibitor of dipeptidyl peptidase-IV (DPP-IV), an enzyme implicated in glucose metabolism and immune function. Inhibition of DPP-IV can enhance insulin secretion and lower blood glucose levels, making this compound a candidate for diabetes management . Additionally, the compound has shown potential in modulating other pathways relevant to cancer cell survival.
Anticancer Properties
KR-60436 has been investigated for its antiproliferative effects against various cancer cell lines. Notably:
- Cell Lines Tested : The compound demonstrated activity against MCF7 (breast cancer), SK-OV-3 (ovarian adenocarcinoma), and CCRF-CEM (leukemia) cell lines.
- Mechanism : The anticancer activity is believed to be associated with the inhibition of oncogenic serine/threonine kinase PIM-1, which plays a crucial role in cancer cell survival .
Table 1: Anticancer Activity of KR-60436
Cell Line | IC50 (µM) | Observations |
---|---|---|
MCF7 | 12.5 | Significant reduction in proliferation |
SK-OV-3 | 8.0 | Induction of apoptosis |
CCRF-CEM | 15.0 | Cell cycle arrest observed |
Enzyme Inhibition
In addition to its anticancer effects, KR-60436 has been shown to inhibit DPP-IV effectively:
- Inhibition Studies : The compound was tested against DPP-IV with promising results, suggesting it may aid in glycemic control in diabetic models.
Table 2: DPP-IV Inhibition Data
Concentration (µM) | % Inhibition |
---|---|
1 | 25 |
10 | 60 |
100 | 85 |
Case Studies
Several studies have highlighted the therapeutic potential of KR-60436:
- Diabetes Management : In preclinical models, administration of KR-60436 resulted in improved glycemic control compared to controls. This suggests potential use as an antidiabetic agent.
- Cancer Therapy : A study involving mice with implanted tumors showed that treatment with KR-60436 led to significant tumor size reduction and increased survival rates compared to untreated groups .
Eigenschaften
IUPAC Name |
6-[2-[[2-(3-cyano-3,4-dihydropyrazol-2-yl)-2-oxoethyl]amino]ethylamino]pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O/c15-7-11-1-2-13(19-9-11)18-6-5-17-10-14(22)21-12(8-16)3-4-20-21/h1-2,4,9,12,17H,3,5-6,10H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYVGGJJENHRBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NN(C1C#N)C(=O)CNCCNC2=NC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
761414-79-3 | |
Record name | KR-60436 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0761414793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 761414-79-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | KR-60436 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA2BZ14G7C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.